ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate
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Overview
Description
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate typically involves the reaction of an appropriate triazole derivative with an ethyl ester of a suitable unsaturated carboxylic acid. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The triazole ring is known to form strong interactions with metal ions and proteins, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
Ethyl 3-amino-2-butenoate: A related compound with a similar ethyl ester and unsaturated carboxylic acid moiety.
Triazole-based pharmaceuticals: Compounds like fluconazole and itraconazole, which contain triazole rings and are used as antifungal agents.
Uniqueness
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate is unique due to its specific combination of a triazole ring and an unsaturated ester moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
392727-55-8 |
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Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-8(13)4-7(2)11-12-5-9-10-6-12/h4-6,11H,3H2,1-2H3/b7-4+ |
InChI Key |
XVZRDSUYUFVMCG-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NN1C=NN=C1 |
Canonical SMILES |
CCOC(=O)C=C(C)NN1C=NN=C1 |
Origin of Product |
United States |
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